molecular formula C10H10N6O2S B2796784 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine CAS No. 324544-96-9

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine

Cat. No.: B2796784
CAS No.: 324544-96-9
M. Wt: 278.29
InChI Key: HANKTRCKJCDBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl, sulfanyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with appropriate nitrating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, sulfonation, and amination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfanyl groups on the pyrimidine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKTRCKJCDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.